molecular formula C25H26N6 B11323101 2-(4-tert-butylphenyl)-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-tert-butylphenyl)-8,9-dimethyl-7-(3-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11323101
M. Wt: 410.5 g/mol
InChI Key: XOVIGXLVAOPUDV-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated analogs.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(TERT-BUTYL)PHENYL]-8,9-DIMETHYL-7-(3-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-11,12-dimethyl-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H26N6/c1-15-8-7-13-26-22(15)31-17(3)16(2)20-23(31)27-14-30-24(20)28-21(29-30)18-9-11-19(12-10-18)25(4,5)6/h7-14H,1-6H3

InChI Key

XOVIGXLVAOPUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)C(C)(C)C)C)C

Origin of Product

United States

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